ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate
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Overview
Description
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate typically involves the following steps:
Preparation of 1,1,1,3,3,3-Hexafluoro-2-propanol: This intermediate is prepared from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated.
Formation of 4-Fluorophenoxy Intermediate: The 4-fluorophenoxy group is introduced through a nucleophilic substitution reaction involving 4-fluorophenol and an appropriate leaving group.
Carbamate Formation: The final step involves the reaction of the hexafluoro-2-(4-fluorophenoxy)propan-2-yl intermediate with ethyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor in the synthesis of the carbamate.
Hexafluoroisopropyl methyl ether: Another fluorinated compound with similar properties.
1,1,1,3,3,3-Hexafluoroisopropyl alcohol: Shares structural similarities and is used in similar applications.
Uniqueness
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate is unique due to the presence of both fluorinated and carbamate groups, which confer distinct chemical reactivity and biological activity. Its combination of properties makes it valuable in diverse research and industrial applications.
Properties
Molecular Formula |
C12H10F7NO3 |
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Molecular Weight |
349.20 g/mol |
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H10F7NO3/c1-2-22-9(21)20-10(11(14,15)16,12(17,18)19)23-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,20,21) |
InChI Key |
FGSJIKCEAAOECR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
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